N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide
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Overview
Description
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound has garnered attention due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure and properties make it a subject of interest for researchers aiming to develop new therapeutic agents and materials.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzoxazole core is particularly useful in the design of new materials with unique electronic and optical properties.
Biology: Biologically, N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide has shown potential as an anti-inflammatory and antimicrobial agent. Its ability to interact with biological receptors makes it a candidate for drug development.
Medicine: In medicine, this compound has been studied for its pharmacological properties, including its potential use as an anti-inflammatory and anticancer agent. Its interaction with various enzymes and receptors suggests that it could be developed into a therapeutic drug.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common approach is the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic conditions. The resulting benzoxazole intermediate is then further functionalized to introduce the piperidine and benzamide moieties.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Mechanism of Action
The mechanism by which N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The benzoxazole core is known to interact with enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Benzoxazole derivatives: These compounds share the benzoxazole core and exhibit similar biological activities, such as anti-inflammatory and antimicrobial properties.
Piperidine derivatives: Compounds containing the piperidine moiety are known for their diverse pharmacological activities, including analgesic and anticonvulsant effects.
Benzamide derivatives: These compounds are used in various therapeutic applications, such as anti-inflammatory and anticancer agents.
Uniqueness: N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties
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Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-2-28-20-10-6-3-7-17(20)21(26)23-15-16-11-13-25(14-12-16)22-24-18-8-4-5-9-19(18)27-22/h3-10,16H,2,11-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOOFMBLLSSODG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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